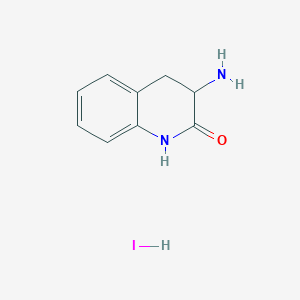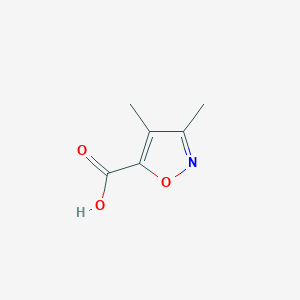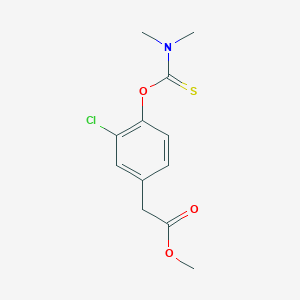
1-Bromo-3-methylnonane
Vue d'ensemble
Description
1-Bromo-3-methylnonane is an organic compound with the molecular formula C10H21Br . It is a derivative of nonane, which is an alkane with 9 carbon atoms. The “1-Bromo” indicates that a bromine atom is attached to the first carbon atom, and “3-methyl” indicates that a methyl group (CH3) is attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 31 bonds, including 10 non-H bonds and 6 rotatable bonds .Physical and Chemical Properties Analysis
This compound is a flammable liquid . It is slightly soluble in water and denser than water . Its vapors are heavier than air . The compound has a molecular weight of 221.178 Da .Applications De Recherche Scientifique
Conformational Analysis and Molecular Structure
1-Bromo-3-methylnonane's applications in scientific research are diverse. For instance, studies on similar compounds like 1-bromo-1-methylcyclohexane have provided insights into their molecular configuration and conformational equilibrium, essential for understanding chemical properties and reactions (Allinger & Liang, 1965). Additionally, the vibrational analysis of branched-chain bromides, including 1-bromo-2-methylalkanes, helps in the understanding of their infrared and Raman spectra, crucial for identifying and quantifying chemical substances (Crowder & Jalilian, 1978).
Synthesis and Characterization
The compound has been utilized in the synthesis of other complex chemical structures. For example, 1-bromo-2-chloromethyl-7-methyltricyclo[4.1.0.02,7]heptane, a related compound, is used in the synthesis of various hydrocarbons, which demonstrates the versatility of brominated compounds in organic synthesis (Alber & Szeimies, 1994). Furthermore, the synthesis of 3-methylnonane-2,4-dione, which possesses a similar alkyl chain structure, highlights the role of such compounds in creating substances with specific flavors and aromas (Kato & Yuasa, 2001).
Photophysical Studies
Photophysical properties of similar compounds like bromoperylenes have been studied, which is significant for understanding light-absorbing and emitting properties in various chemicals. This has implications in fields like photovoltaics and photonics (Lewitzka et al., 1991).
Catalytic Applications
In catalysis, related compounds have been used to synthesize various organic structures. For instance, 1-bromo-2-phenylcyclopropene, a compound with a similar bromo-alkyl group, is utilized in [2+2] cycloaddition reactions, indicative of the potential use of this compound in synthetic chemistry (Lee et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-3-methylnonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-4-5-6-7-10(2)8-9-11/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNUQZCMERXSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3166657.png)
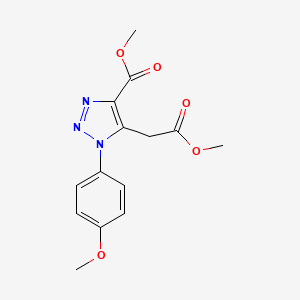
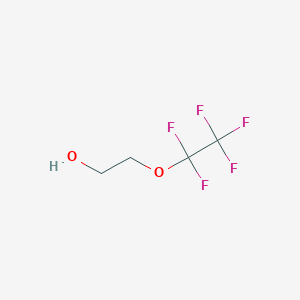
![[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine](/img/structure/B3166687.png)
![2-({2-[4-(Butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3166691.png)
![(2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B3166698.png)
![2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B3166706.png)
